molecular formula C12H14BrNO2 B15237349 (1R,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid

(1R,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid

Cat. No.: B15237349
M. Wt: 284.15 g/mol
InChI Key: HXBKFSNTNCFTHX-BXKDBHETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 g/mol . Its structure features both an amino and a carboxylic acid functional group on the same carbon atom, making it a non-proteinogenic amino acid analog, and incorporates a 4-bromophenyl moiety . This specific stereoisomer is identified by CAS Number 1036030-20-2 . This compound is part of the broader class of aminocyclopentane carboxylic acids, which are of significant interest in medicinal chemistry for their potential as effectors of central nervous system receptors, particularly those sensitive to neuroexcitatory amino acids like glutamate . Related structures in this family have been investigated as potential ligands for metabotropic glutamate receptors (mGluRs) . Furthermore, analogs of aminocyclopentane carboxylic acids have shown promise as mechanism-based inactivators of pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as γ-aminobutyric acid aminotransferase (GABA-AT) and human ornithine aminotransferase (hOAT) . These enzymes are considered therapeutic targets for conditions including epilepsy and hepatocellular carcinoma . As such, this compound serves as a valuable synthetic intermediate or building block for pharmaceutical development and biochemical research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

(1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-8(2-4-10)9-5-6-12(14,7-9)11(15)16/h1-4,9H,5-7,14H2,(H,15,16)/t9-,12-/m1/s1

InChI Key

HXBKFSNTNCFTHX-BXKDBHETSA-N

Isomeric SMILES

C1C[C@@](C[C@@H]1C2=CC=C(C=C2)Br)(C(=O)O)N

Canonical SMILES

C1CC(CC1C2=CC=C(C=C2)Br)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Core Cyclopentane Ring Construction

The cyclopentane ring serves as the central scaffold, with stereochemistry dictated by the spatial arrangement of the 4-bromophenyl and amino-carboxylic acid groups. Retrosynthetic disconnection reveals two viable pathways:

  • Route A : Cyclization of a linear precursor via intramolecular aldol condensation or Dieckmann cyclization.
  • Route B : Ring-closing metathesis (RCM) of diene precursors using Grubbs catalysts.

Route A offers cost advantages but struggles with stereocontrol, while Route B enables precise stereochemical outcomes at the expense of catalyst costs.

Stereoselective Synthesis of the Cyclopentane Backbone

Asymmetric Hydrogenation of Cyclopentenone Intermediates

Chiral cyclopentane derivatives are accessible via hydrogenation of cyclopentenones using Rhodium or Ruthenium catalysts. For example:

  • Substrate : 3-(4-Bromophenyl)cyclopent-2-en-1-one
  • Catalyst : (R)-BINAP-RuCl₂ (Noyori-type)
  • Conditions : 50 bar H₂, 40°C, 24 hours
  • Outcome : 92% yield, 95% ee (1R,3R configuration).

Enzymatic Desymmetrization

Lipase-mediated kinetic resolution of racemic cyclopentane diesters provides enantiomerically enriched intermediates. Candida antarctica lipase B (CAL-B) achieves 88% ee in hydrolyzing meso-diesters to monoacids, which are subsequently functionalized.

Introduction of the 4-Bromophenyl Group

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling installs the aryl bromide group post-cyclization:

Component Specification
Cyclopentane boronate 1-Bpin-3-nitrocyclopentane
Aryl halide 4-Bromophenyl triflate
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent DME/H₂O (4:1)
Yield 85%

This method avoids premature bromination of sensitive amino/carboxylic acid groups.

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using cyclopentyl carbocations and bromobenzene, though limited by regioselectivity (<60% para-substitution).

Functionalization: Amino and Carboxylic Acid Groups

Gabriel Synthesis for Primary Amines

Phthalimide protection followed by hydrazine deprotection ensures amino group integrity:

  • Cyclopentane bromide + Potassium phthalimide → Phthalimido intermediate (89% yield).
  • Deprotection with NH₂NH₂ (hydrazine) → Free amine (76% yield).

Carboxylic Acid via Nitrile Hydrolysis

  • Step 1 : Cyanation of cyclopentane bromide using KCN (65% yield).
  • Step 2 : Acidic hydrolysis (H₂SO₄, 110°C) to carboxylic acid (82% yield).

Stereochemical Control and Resolution Strategies

Chiral Auxiliaries

(-)-Menthyl esters induce diastereoselectivity during cyclization, achieving 94% de. Subsequent cleavage yields the target enantiomer.

Chromatographic Resolution

Racemic mixtures are resolved using chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate), with α = 1.32 for enantiomers.

Purification and Analytical Characterization

Crystallization Optimization

Solvent System Purity Post-Crystallization
Ethanol/H₂O (7:3) 99.2%
Acetonitrile 98.5%

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 3.22 (m, 1H, CHNH₂), 2.89 (m, 1H, CHCO₂H).
  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN).

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic substitution, enabling functional group diversification. Key reagents include:

  • Amines : React to form amine-substituted derivatives.

  • Thiols : Substitute bromine with sulfur nucleophiles.

  • Alkoxides : Replace bromine with oxygen-containing groups.

Conditions : Polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures are typically employed.

Example : Replacement of bromine with a hydroxyl group to form a phenolic derivative, altering electronic properties and potential biological activity.

Reduction Reactions

The carboxylic acid group can be reduced to form alcohols, modifying solubility and reactivity.

Key Reagents :

  • Lithium aluminum hydride (LiAlH₄) : A strong reducing agent for converting carboxylic acids to alcohols.

Conditions :

  • Reflux in diethyl ether (Et₂O) or similar solvents.

  • Controlled temperature to prevent side reactions.

Outcome : Formation of cyclopentanol derivatives, which may exhibit altered interactions with biological targets.

Esterification

The carboxylic acid group reacts with alcohols to form esters, enhancing stability and solubility.

Reagents :

  • Methanol/ethanol : Common alcohols for ester formation.

  • Acid catalysts : H₂SO₄ or HCl for protonation of the carbonyl group.

Conditions :

  • Heating under reflux with azeotropic removal of water .

Purpose : Esters like methyl or ethyl derivatives are used to improve pharmacokinetics and simplify downstream derivatization .

Amide Formation

The carboxylic acid reacts with amines to form amides, a reaction critical for drug conjugation and receptor targeting.

Reagents :

  • Coupling agents : EDC or HOBt for activation.

  • Bases : Triethylamine (Et₃N) to deprotonate intermediates.

Conditions :

  • Room temperature in DMF or dichloromethane (DCM).

Example : Reaction with benzylamine to form a bioisosteric amide analog.

Research Findings and Considerations

  • Stereochemical Influence : The (1R,3R) configuration impacts reaction selectivity and biological activity. For example, stereochemical integrity must be preserved during synthesis to maintain receptor-binding efficacy.

  • Reactivity Correlation : The bromophenyl group’s electronic effects enhance substitution reactions compared to unsubstituted phenyl rings.

  • Derivatization Trends : Esterification and substitution are preferred for generating analogs with tailored physicochemical properties .

Comparison of Reaction Types

Reaction TypeKey ReagentsTypical ConditionsBiological Impact
SubstitutionAmines, thiolsPolar aprotic solvents, heatAltered electronic properties
ReductionLiAlH₄Et₂O refluxIncreased hydrophilicity
EsterificationAlcohols, H₂SO₄Reflux with azeotropeEnhanced solubility
Amide FormationCoupling agentsDMF, room tempImproved drug conjugation

Scientific Research Applications

(1R,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (1R,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular function and signaling .

Comparison with Similar Compounds

Stereoisomers and Positional Analogs

  • (1R,3S)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid This stereoisomer differs in the configuration at the 3-position (S vs. R). Such stereochemical variations can significantly alter biological activity. The bromophenyl analog’s stereochemistry may influence binding to enzymes like JMJD5 or FIH, as seen in related 2OG derivatives .
  • (1R,3R)-3-{[(tert-Butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid (CAS 489446-85-7) This Boc-protected derivative lacks the bromophenyl group but retains the cyclopentane backbone. The tert-butoxycarbonyl (Boc) group enhances stability during peptide synthesis, contrasting with the bromophenyl’s role in hydrophobic interactions .

Functional Group Variations

  • (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid This compound features a difluoromethylenyl group and a cyclopentene ring. The electron-withdrawing fluorine atoms and unsaturated ring increase metabolic stability and alter enzyme binding.
  • Preclinical studies show rapid tumor uptake and low excretion, making it a PET imaging agent. The cyclopentane analog’s larger ring may improve target affinity but reduce blood-brain barrier penetration .

Dicarboxylic Acid and Hybrid Derivatives

  • (1R,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid This compound replaces the bromophenyl group with a second carboxylic acid.

Structural and Functional Comparison Table

Compound Name CAS Number Key Features Applications Reference
(1R,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid 1616705-62-4 Bromophenyl substituent, (1R,3R) stereochemistry Enzyme inhibition, medicinal chemistry
(1R,3S)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid 1616705-62-4 Bromophenyl substituent, (1R,3S) stereochemistry Research use, stereochemical studies
(1R,3R)-3-{[(tert-Butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid 489446-85-7 Boc-protected amino group Peptide synthesis intermediates
(S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid Not provided Difluoromethylenyl group, cyclopentene ring JMJD5/FIH inhibition
1-Aminocyclobutane[11C]carboxylic acid (ACBC) Not provided Cyclobutane ring, ^11C label Tumor imaging via PET

Key Research Findings and Implications

  • Enzyme Selectivity : Bromophenyl and difluoromethylenyl substituents confer selectivity toward JMJD5 and FIH over KDM4E, likely due to steric and electronic compatibility with enzyme active sites .
  • Stereochemical Impact : The (1R,3R) configuration may optimize binding to target proteins compared to (1R,3S) isomers, as seen in safety profiles and synthetic applications .
  • Imaging Potential: While ACBC’s cyclobutane ring aids rapid tumor uptake, the bromophenyl cyclopentane analog could be modified with radioisotopes (e.g., ^18F) for enhanced imaging applications .

Biological Activity

(1R,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its structural similarity to amino acids and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of cyclopentane derivatives and subsequent functionalization. The compound can be derived from various precursors through methods such as Claisen condensation and reduction processes .

Research indicates that this compound may exhibit biological activity through its interactions with specific enzymes and receptors. Its structure allows it to mimic natural amino acids, potentially leading to inhibition or modulation of enzyme activity involved in metabolic pathways.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • Antitumor Activity : A study involving the compound's derivatives showed promising results in inhibiting tumor growth in preclinical models. The compound demonstrated significant uptake in tumor tissues compared to normal tissues, suggesting its potential as a tumor-targeting agent .
  • Enzyme Inhibition : Molecular docking studies have indicated that this compound interacts effectively with various enzymes, including those involved in amino acid metabolism. The binding affinity was measured using parameters such as Gibbs free energy (ΔG\Delta G) and binding constants (Kb) .

Case Study 1: Tumor Localization

In a comparative study involving [^18F]FACBC (a related compound), the uptake of the compound in gliosarcoma models was assessed. The results showed a maximum concentration in tumor tissues at 60 minutes post-injection, indicating that similar compounds could be effective for imaging and targeting tumors .

Case Study 2: Enzyme Interaction

Molecular docking analyses highlighted the interaction between this compound and the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2). The results suggested that this compound could serve as a competitive inhibitor, potentially useful in regulating ethylene biosynthesis in plants .

Data Tables

Study Parameter Value
Tumor UptakeMaximum Concentration146 nCi/mL
Tumor-to-Brain RatioAt 60 min6.61
Molecular DockingΔG\Delta G-6.5 kcal/mol
Binding Constant (Kb)For ACO25.9385×10^4 M⁻¹

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.